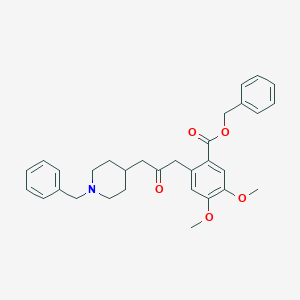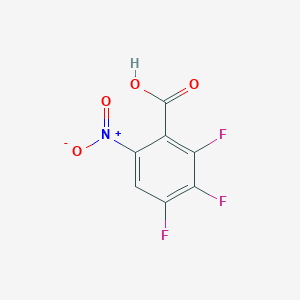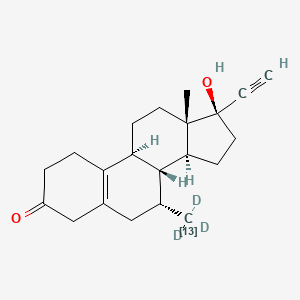
Tibolone-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tibolone-13C,d3 is a synthetic steroid hormone that is structurally labeled with carbon-13 and deuterium. This compound is a derivative of tibolone, which is known for its estrogenic, androgenic, and progestogenic properties. This compound is primarily used in scientific research as a stable isotope-labeled compound, which aids in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
The synthesis of Tibolone-13C,d3 involves several steps, starting with the ethynylation reaction. This process introduces acetylene gas into a toluene solution of an acidic decarboxylation product. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving precise control of reaction conditions and purification processes to achieve high purity and yield .
Chemical Reactions Analysis
Tibolone-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Scientific Research Applications
Tibolone-13C,d3 has a wide range of scientific research applications. In chemistry, it is used to study metabolic pathways and the pharmacokinetics of tibolone and its derivatives. In biology, it helps in understanding the effects of tibolone on cellular processes and its interactions with various receptors. In medicine, this compound is used in research related to hormone replacement therapy and the treatment of postmenopausal symptoms. Additionally, it has applications in the study of neuroprotective effects and cardiovascular health .
Mechanism of Action
The mechanism of action of Tibolone-13C,d3 is similar to that of tibolone. Upon ingestion, tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has progestogenic and androgenic effects. These metabolites interact with estrogen, androgen, and progesterone receptors in various tissues, leading to tissue-specific effects. For example, in the brain, tibolone exerts neuroprotective effects by modulating mitochondrial function and reducing inflammation .
Comparison with Similar Compounds
Tibolone-13C,d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include Delta4-Tibolone-13C,d3, which is another isotope-labeled derivative of tibolone used in neurology research . Other related compounds are unlabeled tibolone and its metabolites, which share similar pharmacological properties but lack the stable isotope labeling that facilitates detailed metabolic studies .
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7-(trideuterio(113C)methyl)-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |
InChI Key |
WZDGZWOAQTVYBX-YZTKIZKYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
Canonical SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
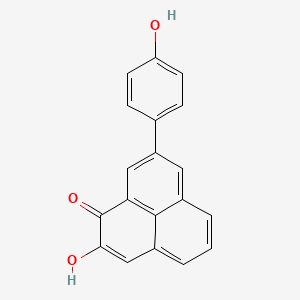
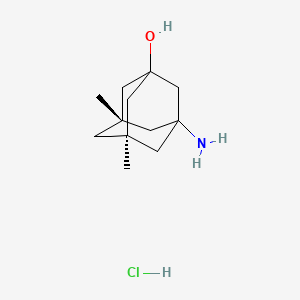
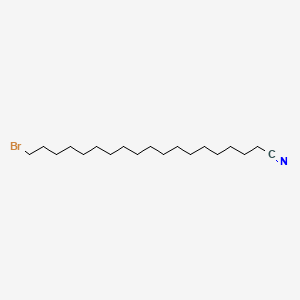
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

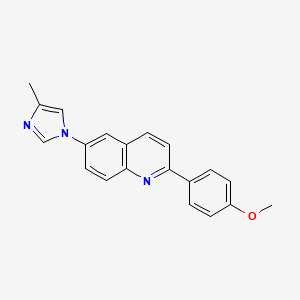
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
